2-Pyridineacetic acid

Description

2-pyridinylacetic acid is a member of pyridines.

Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-2-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c9-7(10)5-6-3-1-2-4-8-6/h1-4H,5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPSNETAIJADFTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70927093 | |

| Record name | (Pyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70927093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13115-43-0, 54363-97-2 | |

| Record name | 2-Pyridineacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013115430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridineacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054363972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Pyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70927093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PYRIDINEACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13Z7401TV3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Spectroscopic Data of 2-Pyridineacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyridineacetic acid, a significant heterocyclic compound, serves as a key intermediate in the synthesis of various pharmaceutical agents and other valuable organic molecules.[1][2] Its structural integrity and purity are paramount in these applications, necessitating rigorous analytical characterization. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As a Senior Application Scientist, this document synthesizes technical data with practical insights to empower researchers in their analytical endeavors.

The structural elucidation and quality control of this compound rely heavily on a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and when combined, they offer a definitive characterization of the molecule. This guide will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and provide in-depth analysis of the resulting spectral data.

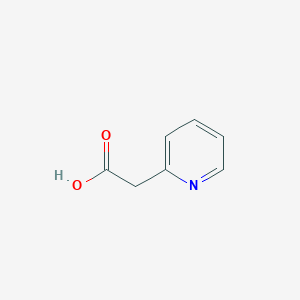

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the unambiguous assignment of the molecular structure.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol: ¹H NMR of this compound Hydrochloride

A typical protocol for acquiring a ¹H NMR spectrum of the hydrochloride salt of this compound is as follows:

-

Sample Preparation: Weigh approximately 5-10 mg of this compound hydrochloride and dissolve it in 0.6-0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: The spectrum is acquired on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.

-

Acquisition Parameters: Standard acquisition parameters are generally sufficient. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.

Data Interpretation

The ¹H NMR spectrum of this compound hydrochloride in DMSO-d₆ exhibits distinct signals corresponding to the aromatic protons of the pyridine ring and the methylene protons of the acetic acid side chain.[3]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.90 | Doublet | 1H | H6 |

| ~8.58 | Doublet | 1H | H3 |

| ~8.06 | Triplet of doublets | 1H | H4 |

| ~7.99 | Triplet | 1H | H5 |

| ~4.31 | Singlet | 2H | -CH₂- |

| ~12.0 | Broad Singlet | 1H | -COOH |

Causality Behind Experimental Choices:

-

Solvent: DMSO-d₆ is a common choice for polar compounds like carboxylic acids and their salts, as it effectively solubilizes the analyte. The residual proton signal of DMSO-d₆ at ~2.50 ppm does not interfere with the signals of interest.

-

Hydrochloride Salt: The use of the hydrochloride salt can improve solubility and stability in certain solvents. It's important to note that the protonation of the pyridine nitrogen will influence the chemical shifts of the aromatic protons, typically causing them to shift downfield due to the increased electron-withdrawing effect.

Figure 2: ¹H NMR connectivity of this compound.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal.

Experimental Protocol: ¹³C NMR of this compound

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Instrumentation: The spectrum is acquired on a high-resolution NMR spectrometer, often at a higher field strength to improve signal dispersion.

-

Acquisition Parameters: Proton decoupling is typically employed to simplify the spectrum to a series of singlets, where each peak corresponds to a unique carbon atom.

Data Interpretation

The ¹³C NMR spectrum of this compound will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts are influenced by the electronic environment of each carbon.

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | -COOH |

| ~156 | C2 |

| ~149 | C6 |

| ~137 | C4 |

| ~124 | C5 |

| ~122 | C3 |

| ~42 | -CH₂- |

(Note: These are approximate chemical shift values and can vary depending on the solvent and other experimental conditions. Specific assignments may require 2D NMR techniques such as HSQC and HMBC for confirmation.)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds within the molecule.

Experimental Protocol: FT-IR of this compound

-

Sample Preparation: For a solid sample like this compound, the KBr pellet method is common. A small amount of the finely ground sample (1-2 mg) is intimately mixed with dry potassium bromide (KBr) powder (~100 mg). The mixture is then pressed into a thin, transparent pellet.

-

Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the KBr pellet is first recorded and then automatically subtracted from the sample spectrum.

Data Interpretation

The IR spectrum of this compound is characterized by several key absorption bands that are diagnostic of its functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~3050 | C-H stretch (aromatic) | Pyridine Ring |

| ~2950 | C-H stretch (aliphatic) | -CH₂- |

| ~1710 (strong) | C=O stretch | Carboxylic Acid |

| ~1600, ~1580, ~1470, ~1430 | C=C and C=N stretching | Pyridine Ring |

| ~1300 | C-O stretch | Carboxylic Acid |

| ~900-650 | C-H out-of-plane bending | Pyridine Ring |

Field-Proven Insights:

The broadness of the O-H stretching band is a hallmark of carboxylic acids and is due to strong intermolecular hydrogen bonding, which forms dimers in the solid state.[4] The position of the C=O stretching frequency can be influenced by conjugation and hydrogen bonding.

Sources

- 1. Study of the Infrared Absorption Spectra of Some Pyridine Derivatives-Iodine Complexes [opg.optica.org]

- 2. IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. 2-Pyridylacetic acid hydrochloride(16179-97-8) 1H NMR spectrum [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Theoretical Properties of 2-Pyridineacetic Acid

This guide provides a comprehensive overview of the theoretical and physicochemical properties of 2-Pyridineacetic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural characteristics, spectroscopic profile, and computational analysis, offering insights into its behavior and potential applications.

Introduction: A Molecule of Pharmaceutical Significance

This compound, a pyridine derivative with a carboxymethyl substituent at the 2-position, holds a significant place in pharmaceutical research, primarily as the main and pharmacologically inactive metabolite of the anti-vertigo drug betahistine.[1] Its quantification in biological matrices is a critical surrogate for assessing the pharmacokinetics of its parent compound.[2][3] Beyond its role as a metabolite, this compound serves as a versatile building block in organic synthesis.[1][4] Understanding its intrinsic theoretical properties is paramount for the development of robust analytical methods and for exploring its potential in novel chemical syntheses.

This guide will explore the fundamental characteristics of this compound, providing a detailed examination of its structure, physicochemical parameters, spectroscopic signatures, and theoretical computational models.

Molecular Structure and Physicochemical Properties

The foundational attributes of a molecule dictate its behavior in both chemical and biological systems. This section outlines the key structural and physicochemical parameters of this compound.

Chemical Identity

A clear identification of the molecule is the first step in any scientific investigation.

| Identifier | Value | Source |

| IUPAC Name | 2-(pyridin-2-yl)acetic acid | [5] |

| CAS Number | 13115-43-0 | [5] |

| Molecular Formula | C₇H₇NO₂ | [5] |

| Molecular Weight | 137.14 g/mol | [5] |

| InChI Key | BPSNETAIJADFTO-UHFFFAOYSA-N | [5] |

| Canonical SMILES | C1=CC=NC(=C1)CC(=O)O | [5] |

Physicochemical Parameters

These parameters are crucial for predicting the molecule's solubility, absorption, and distribution characteristics.

| Property | Value | Notes and References |

| pKa | Data available in IUPAC Digitized pKa Dataset | A specific value is not readily available in the searched literature, but the IUPAC dataset is the authoritative source for dissociation constants.[2][4][6] The presence of both a carboxylic acid and a pyridine ring suggests amphoteric behavior. |

| logP (Octanol-Water Partition Coefficient) | Not experimentally determined in searched literature. | The lipophilicity of a molecule is a key determinant of its pharmacokinetic profile. While experimental values are preferred, computational methods can provide estimations.[7][8][9][10] |

| Melting Point | 135 °C (decomposes) (for hydrochloride salt) | [11] |

| Appearance | White to off-white crystalline powder (for hydrochloride salt) | [1] |

Spectroscopic Characterization

Spectroscopic techniques provide a "fingerprint" of a molecule, allowing for its identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

The proton NMR spectrum provides information on the number and environment of hydrogen atoms. For the hydrochloride salt of this compound in DMSO-d₆, the following characteristic shifts are observed:

| Assignment | Chemical Shift (ppm) |

| Carboxylic Acid (OH) | ~12 |

| Pyridine H6 | 8.902 |

| Pyridine H4 | 8.581 |

| Pyridine H5 | 8.062 |

| Pyridine H3 | 7.992 |

| Methylene (CH₂) | 4.312 |

| Data sourced from ChemicalBook based on a spectrum of this compound hydrochloride in DMSO-d₆.[12] |

Carbon NMR provides insight into the carbon skeleton of the molecule. Based on typical chemical shift ranges for similar structures, the following assignments can be predicted:[1][13][14][15][16]

| Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 170-180 |

| Pyridine C2 | 150-160 |

| Pyridine C6 | 145-155 |

| Pyridine C4 | 135-145 |

| Pyridine C3 | 120-130 |

| Pyridine C5 | 120-130 |

| Methylene (CH₂) | 40-50 |

| These are predicted ranges and can vary based on solvent and other experimental conditions. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands:[11][17][18]

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 2500-3300 | O-H stretch (carboxylic acid) | Broad, Strong |

| 3000-3100 | C-H stretch (aromatic) | Medium |

| 2850-2960 | C-H stretch (aliphatic) | Medium |

| ~1710 | C=O stretch (carboxylic acid) | Strong |

| 1580-1610 | C=N and C=C stretch (pyridine ring) | Medium-Strong |

| 1400-1500 | C=C stretch (pyridine ring) | Medium |

| ~1300 | C-O stretch | Medium |

| 900-650 | C-H bend (out-of-plane) | Medium-Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In positive ion mode ESI-MS, this compound is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 138.1.[3] A common fragmentation pathway involves the loss of the carboxylic acid group, leading to a fragment ion at m/z 92.0.[3]

Chemical Reactivity and Synthesis

Understanding the reactivity and synthesis of this compound is crucial for its application in organic chemistry.

Synthesis of this compound

Several synthetic routes to this compound have been established. A common and efficient method is the hydrolysis of its corresponding ester, typically ethyl 2-pyridineacetate.[3][5][19][20][21]

Causality: This protocol utilizes a base-catalyzed hydrolysis (saponification), which is generally irreversible and proceeds to completion, ensuring a high yield of the carboxylic acid salt.[19] The subsequent acidification protonates the carboxylate to yield the final product.

-

Reaction Setup : Dissolve ethyl 2-pyridineacetate in a suitable solvent mixture such as ethanol and water.

-

Base Addition : Add a stoichiometric amount of a strong base, such as potassium hydroxide or sodium hydroxide, to the solution.

-

Heating : Heat the reaction mixture under reflux to accelerate the hydrolysis process. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up : After the reaction is complete, cool the mixture to room temperature.

-

Acidification : Carefully acidify the mixture with a mineral acid (e.g., HCl) to a pH of approximately 2-3. This will precipitate the this compound.

-

Isolation : Isolate the solid product by filtration, wash with cold water, and dry under vacuum.

Caption: Workflow for the synthesis of this compound via ester hydrolysis.

Other synthetic approaches include the oxidation of 2-picoline followed by further functional group manipulations and the reaction of 2-chloromethylpyridine with a cyanide source followed by hydrolysis.[1]

Decarboxylation

A key reaction of this compound is its decarboxylation, which is believed to proceed through a zwitterionic intermediate.[22][23] The proximity of the basic pyridine nitrogen to the carboxylic acid group facilitates the formation of this zwitterion, which then readily loses carbon dioxide. This property is important to consider in synthetic applications where the carboxylic acid moiety is desired to be retained.[4]

Caption: Proposed zwitterionic mechanism for the decarboxylation of this compound.

Analytical Methodologies

The primary application of this compound is as a biomarker for betahistine exposure. This necessitates robust and sensitive analytical methods for its quantification in biological fluids.

LC-MS/MS for Quantification in Plasma

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of small molecules in complex matrices due to its high sensitivity and selectivity.[2][3]

Causality: This protocol employs solid-phase extraction (SPE) for sample cleanup and concentration, which effectively removes plasma proteins and other interfering substances.[3][24][25][26][27] The use of a deuterated internal standard (this compound-d₄) corrects for matrix effects and variations in extraction efficiency and instrument response, ensuring accurate quantification.[3]

-

Sample Pre-treatment : To a plasma sample, add an internal standard solution (e.g., this compound-d₄) and a protein precipitation agent (e.g., acetonitrile). Vortex and centrifuge to pellet the precipitated proteins.

-

Solid-Phase Extraction (SPE) :

-

Conditioning : Condition a mixed-mode or reversed-phase SPE cartridge with methanol followed by water.

-

Loading : Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.

-

Washing : Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar impurities.

-

Elution : Elute the this compound and the internal standard with a suitable organic solvent (e.g., methanol or acetonitrile, possibly with a small amount of acid or base to facilitate elution).

-

-

LC-MS/MS Analysis :

-

Chromatography : Inject the eluate onto a reversed-phase HPLC column (e.g., C18) and separate the analytes using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).

-

Mass Spectrometry : Detect the analytes using a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. Monitor the specific multiple reaction monitoring (MRM) transitions for this compound (e.g., m/z 138.1 → 92.0) and its internal standard.

-

-

Quantification : Construct a calibration curve using known concentrations of this compound and calculate the concentration in the unknown samples based on the peak area ratios of the analyte to the internal standard.

Caption: Workflow for the quantification of this compound in plasma by LC-MS/MS.

Computational Chemistry Insights

Theoretical calculations provide a powerful means to predict and understand the properties and reactivity of molecules at an electronic level.

Density Functional Theory (DFT) Calculations

DFT is a widely used computational method for investigating the electronic structure of molecules.[22][23][28][29][30] A theoretical protocol for studying this compound using DFT could involve the following steps:

Causality: This protocol employs a well-established functional (B3LYP) and basis set (6-311++G**) that have been shown to provide a good balance of accuracy and computational cost for organic molecules.[23] The inclusion of a solvent model is crucial for accurately predicting properties in solution.[22][23][28]

-

Geometry Optimization : The molecular structure of this compound in its neutral and zwitterionic forms would be optimized using a functional such as B3LYP with a basis set like 6-311++G**.

-

Frequency Calculations : Vibrational frequency calculations would be performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data and predicted IR spectra.

-

Solvation Modeling : To simulate the behavior in solution, a continuum solvation model, such as the Integral Equation Formalism for the Polarizable Continuum Model (IEF-PCM), would be employed.

-

Property Calculation : Key properties such as pKa and electronic properties (e.g., molecular orbital energies, electrostatic potential) can be calculated from the optimized structures.

-

Reaction Pathway Analysis : The mechanism of reactions, such as decarboxylation, can be investigated by locating transition state structures and calculating activation energies.

Conclusion

This compound, while often viewed through the lens of its role as a metabolite, possesses a rich chemistry and a set of theoretical properties that are of significant interest to researchers in various fields. Its structural features, spectroscopic characteristics, and reactivity patterns, as outlined in this guide, provide a foundational understanding for its use in both analytical and synthetic applications. The detailed experimental and theoretical protocols described herein offer practical guidance for scientists working with this important molecule. Further experimental determination of its pKa and logP values would be a valuable addition to the scientific literature.

References

-

Chen, X. Y., et al. (2003). LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: application to a pharmacokinetic study in healthy volunteers. Xenobiotica, 33(12), 1261-71. [Link]

-

Shah, S., et al. (2017). An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma. Biomedical Chromatography, 31(2). [Link]

-

Wikipedia. (n.d.). Ester hydrolysis. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 85318, this compound. [Link]

-

Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

-

LibreTexts Chemistry. (2023). Acid Catalyzed Hydrolysis of Esters. [Link]

-

Taylor, P. J. (1972). The decarboxylation of some heterocyclic acetic acids. Part II. Direct and indirect evidence for the zwitterionic mechanism. Journal of the Chemical Society, Perkin Transactions 2, 1077-1082. [Link]

-

Taylor, P. J. (1972). The Decarboxylation of Some Heterocyclic Acetic Acids. Part 11.l Direct and Indirect Evidence for the Zwitterionic Mechanism. ElectronicsAndBooks. [Link]

-

Poliak, P. (2014). The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents. Acta Chimica Slovaca, 7(1), 25-30. [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for 2-Pyridylacetic acid (HMDB0060722). [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]

-

ResearchGate. (n.d.). Comparison between experimental and calculated log P I values for the.... [Link]

-

Grimme, S., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link]

-

PubMed. (2009). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Combinatorial chemistry & high throughput screening, 12(3), 250-7. [Link]

-

Agilent. (n.d.). Updating Solid Phase Extraction Methods: Tips and Tricks for Improving Existing and New SPE Methods using Method Development. [Link]

-

IUPAC. (2025). Critical compilation of acid pKa values in polar aprotic solvents. [Link]

-

Journal of Chemistry Letters. (2025). DFT-based insights into carboxylic acid acidity: Correlating pKa with free energy and vibrational signatures. [Link]

-

GL Sciences. (n.d.). A Simple Sample Preparation Method for Pesticide Residue Analysis Using a Multilayer Solid-Phase Extraction Cartridge for GC-MS. [Link]

-

ResearchGate. (n.d.). (PDF) LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: Application to a pharmacokinetic study in healthy volunteers. [Link]

-

University of California, Los Angeles. (n.d.). Tables For Organic Structure Analysis. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem. [Link]

-

National Center for Biotechnology Information. (2025). IUPAC Digitized pKa Dataset. [Link]

-

Compound Interest. (n.d.). 13-C NMR Chemical Shift Table.pdf. [Link]

-

ResearchGate. (2021). (PDF) Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge. [Link]

-

Specac Ltd. (n.d.). Infrared Frequency Lookup Tool. [Link]

- Google Patents. (n.d.). US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.

-

ResearchGate. (n.d.). FT-IR spectrum of the acetic acid. [Link]

Sources

- 1. compoundchem.com [compoundchem.com]

- 2. This compound | C7H7NO2 | CID 85318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemistnotes.com [chemistnotes.com]

- 4. PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. IUPAC Digitized pKa Dataset - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 12. spectrabase.com [spectrabase.com]

- 13. organicchemistrydata.org [organicchemistrydata.org]

- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 15. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 17. Infrared Frequency Lookup Tool - Specac Ltd [specac.com]

- 18. researchgate.net [researchgate.net]

- 19. Ester hydrolysis - Wikipedia [en.wikipedia.org]

- 20. m.youtube.com [m.youtube.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. documents.thermofisher.com [documents.thermofisher.com]

- 25. agilent.com [agilent.com]

- 26. glsciences.com [glsciences.com]

- 27. sigmaaldrich.com [sigmaaldrich.com]

- 28. scribd.com [scribd.com]

- 29. chemrxiv.org [chemrxiv.org]

- 30. jchemlett.com [jchemlett.com]

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Pyridineacetic Acid

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Pyridineacetic acid is a key organic compound, notably recognized as the primary metabolite of betahistine, a drug widely used in the treatment of vertigo and Ménière's disease.[1][2][3] Its molecular structure directly influences its physicochemical properties, including solubility, stability, and bioavailability, which are critical parameters in drug development. A thorough understanding of its solid-state structure is therefore paramount. This technical guide provides a comprehensive walkthrough of the methodologies and analytical reasoning required to perform a complete crystal structure analysis of this compound. While a definitive public crystal structure for this compound remains to be elucidated, this document will serve as a procedural roadmap, guiding researchers through the necessary steps from crystal growth to structural determination and characterization. We will explore the theoretical underpinnings and practical applications of single-crystal and powder X-ray diffraction, complemented by spectroscopic and thermal analysis techniques, to present a holistic analytical workflow.

Introduction: The Significance of Crystal Structure in Pharmaceutical Science

The solid-state form of an active pharmaceutical ingredient (API) or its metabolite has profound implications for its performance and manufacturability. Crystal polymorphism, the ability of a compound to exist in multiple crystalline forms, can lead to significant variations in physical properties. Therefore, the comprehensive characterization of the crystal structure is a non-negotiable aspect of drug development and materials science. This compound, with its pyridine ring and carboxylic acid moiety, possesses functional groups capable of forming a variety of intermolecular interactions, suggesting the potential for interesting and complex crystalline architectures.[4] This guide will delineate the experimental and computational approaches necessary to uncover these structural details.

Foundational Knowledge: The this compound Molecule

A foundational understanding of the this compound molecule is crucial before embarking on its crystal structure analysis.

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₂ | [3] |

| Molecular Weight | 137.14 g/mol | [3] |

| IUPAC Name | 2-(Pyridin-2-yl)acetic acid | [3] |

| Known Forms | Appears as a crystalline powder | [5][6][7] |

The molecule features a pyridine ring, which can act as a hydrogen bond acceptor, and a carboxylic acid group, which is a strong hydrogen bond donor and acceptor.[4] This duality is a key predictor of the formation of robust hydrogen-bonded networks in the solid state, which will be a primary focus of our structural investigation.

The Workflow of Crystal Structure Determination

The determination of a novel crystal structure, such as that of this compound, follows a systematic and multi-faceted approach. This workflow ensures that the final structural model is accurate, reliable, and comprehensively characterized.

Caption: The comprehensive workflow for the crystal structure analysis of this compound.

Experimental Protocols & Methodologies

Step 1: High-Quality Single Crystal Growth

The success of single-crystal X-ray diffraction is contingent upon the availability of high-quality single crystals, typically 0.1-0.5 mm in size with well-defined faces.[8] For an organic molecule like this compound, several crystallization techniques should be systematically explored.

Experimental Protocol: Slow Evaporation

-

Solvent Screening: Begin by assessing the solubility of this compound in a range of solvents of varying polarity (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexane) at room temperature and elevated temperatures. The ideal solvent will exhibit moderate solubility at room temperature and high solubility at an elevated temperature.[9]

-

Solution Preparation: Prepare a nearly saturated solution of this compound in the chosen solvent by gently heating and stirring.

-

Filtration: Filter the hot solution through a pre-warmed syringe filter (0.22 µm) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites.[10]

-

Evaporation: Cover the vial with a perforated cap or parafilm with a few pinholes to allow for slow solvent evaporation. Place the vial in a vibration-free environment.[11]

-

Monitoring: Monitor the vial periodically over several days to weeks for the formation of single crystals.

Experimental Protocol: Vapor Diffusion

-

Setup: Prepare a saturated solution of this compound in a suitable solvent (the "inner solution") in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile anti-solvent in which the compound is poorly soluble (the "outer solution").[11][12]

-

Diffusion: The anti-solvent will slowly diffuse into the inner solution, gradually reducing the solubility of this compound and inducing crystallization.

-

Optimization: The choice of solvent/anti-solvent pair is critical and may require empirical optimization.

Step 2: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.[13][14]

Experimental Protocol: Data Collection and Structure Solution

-

Crystal Mounting: A suitable single crystal is carefully mounted on a goniometer head.[15]

-

Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations and is then exposed to a monochromatic X-ray beam. The crystal is rotated, and a series of diffraction patterns are collected on a detector.[16]

-

Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the Bragg reflections.[16]

-

Structure Solution and Refinement: The "phase problem" is solved using direct methods or Patterson synthesis to generate an initial electron density map.[15] This map is then used to build an initial atomic model, which is subsequently refined against the experimental data to optimize atomic positions, and thermal parameters, resulting in a final, accurate crystal structure.[14]

Step 3: Powder X-ray Diffraction (PXRD)

PXRD is an essential technique for analyzing the bulk crystalline properties of a material, providing information on phase purity and lattice parameters.[17][18]

Experimental Protocol: PXRD Analysis

-

Sample Preparation: A finely ground powder of this compound is packed into a sample holder.

-

Data Acquisition: The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).[19][20]

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, serves as a unique "fingerprint" of the crystalline phase. Peak positions are used to determine the unit cell parameters via indexing, and the overall pattern can be compared to a database or a simulated pattern from a single-crystal structure to confirm phase identity.[21][22]

Caption: The workflow for Powder X-ray Diffraction (PXRD) analysis.

Step 4: Spectroscopic Characterization

Vibrational spectroscopy provides valuable insights into the functional groups and intermolecular interactions within the crystal lattice.[23][24]

Experimental Protocol: FTIR and Raman Spectroscopy

-

FTIR Spectroscopy: A solid sample of this compound is analyzed using an FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory. The resulting spectrum will show absorption bands corresponding to the vibrational modes of the molecule, such as O-H stretching of the carboxylic acid, C=O stretching, and pyridine ring vibrations. Hydrogen bonding will cause characteristic shifts in the positions and broadening of these bands.[24]

-

Raman Spectroscopy: A Raman spectrum is obtained by irradiating the crystalline sample with a monochromatic laser and detecting the inelastically scattered light. Raman spectroscopy is particularly sensitive to non-polar bonds and can provide complementary information to FTIR, aiding in a more complete vibrational assignment.

Step 5: Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal stability and phase behavior of the crystalline material.

Experimental Protocol: DSC and TGA

-

DSC Analysis: A small amount of the this compound crystal is heated at a constant rate in a DSC instrument. The resulting thermogram will show endothermic or exothermic events, such as melting, crystallization, or solid-solid phase transitions.

-

TGA Analysis: The sample is heated in a TGA instrument, and its mass is continuously monitored. The TGA curve provides information about the thermal stability of the compound and can indicate the presence of solvates or hydrates.

Data Interpretation and Integrated Analysis

The culmination of this analytical workflow is the integration of all collected data to build a comprehensive understanding of the crystal structure of this compound.

-

The single-crystal structure will provide the precise atomic coordinates, defining the molecular conformation, intermolecular hydrogen bonding patterns, and crystal packing.

-

The PXRD pattern of the bulk material should be consistent with the simulated powder pattern from the single-crystal data, confirming the phase purity of the sample.

-

FTIR and Raman spectra should be interpreted in the context of the determined crystal structure. For example, the observed O-H and C=O stretching frequencies can be correlated with the specific hydrogen bonding interactions present in the crystal.[23][24]

-

DSC and TGA data will define the thermal properties of the determined crystalline form, which is critical for assessing its suitability for pharmaceutical formulation.

Conclusion

The crystal structure analysis of this compound is a multifaceted process that requires a combination of sophisticated analytical techniques and careful data interpretation. By following the comprehensive workflow outlined in this guide, from meticulous single crystal growth to integrated structural and physicochemical characterization, researchers can obtain a detailed and unambiguous understanding of the solid-state properties of this important molecule. This knowledge is not only of fundamental scientific interest but is also a critical component in the development of safe, stable, and effective pharmaceutical products.

References

-

ACS Nano. (2019). Tutorial on Powder X-ray Diffraction for Characterizing Nanoscale Materials. Retrieved from [Link]

-

Oreate AI Blog. (2025). Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Chemistry Stack Exchange. (2025). Interpreting X-ray Diffraction data. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). 8.7 – Guide to Growing a Single Crystal. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). X-ray diffraction (XRD) basics and application. Retrieved from [Link]

-

Chemical Society Reviews. (2023). Advanced crystallisation methods for small organic molecules. Retrieved from [Link]

-

PMC. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. Retrieved from [Link]

-

Q&A. (2020). Basics to powder X-ray diffraction: How to achieve high-quality XRD patterns. Retrieved from [Link]

-

Imaging and Microscopy Facility. (n.d.). X-RAY POWDER DIFFRACTION - XRD for the analyst. Retrieved from [Link]

-

The Biochemist. (2021). A beginner's guide to X-ray data processing. Retrieved from [Link]

-

Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes. Retrieved from [Link]

-

AZoM. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

-

Human Metabolome Database. (2013). Showing metabocard for 2-Pyridylacetic acid (HMDB0060722). Retrieved from [Link]

-

SERC (Carleton). (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of betahistine. Betahistine dihydrochloride... Retrieved from [Link]

-

NIH. (2023). FTIR spectrum analysis to predict the crystalline and amorphous phases of hydroxyapatite: a comparison of vibrational motion to reflection. Retrieved from [Link]

-

Patsnap Eureka. (2025). FTIR vs XRD: Which is Superior for Crystal Structure? Retrieved from [Link]

-

PubChem. (n.d.). Betahistine. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

SpringerLink. (n.d.). Structural and Computational Insights into a Colorless Carboxylic Acid-Pyridine Cocrystal. Retrieved from [Link]

-

CCDC. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Powder X-ray Diffraction. Retrieved from [Link]

-

Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD). Retrieved from [Link]

-

ACS Publications. (2020). Searching for a Better Match between Protein Secondary Structure Definitions and Protein FTIR Spectra. Retrieved from [Link]

-

PubChem. (n.d.). 3-Pyridineacetic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Multicomponent analysis of FTIR spectra: Quantification of amorphous and crystallized mineral phases in synthetic and natural sediments. Retrieved from [Link]

-

SciSpace. (n.d.). TWO-DIMENSIONAL X-RAY DIFFRACTION. Retrieved from [Link]

-

PubMed. (2018). Crystal structures of 2-amino-pyridine citric acid salts: C5H7N2+·C6H7O7- and 3C5H7N2+·C6H5O73-. Retrieved from [Link]

-

MDPI. (n.d.). Prioritizing Computational Cocrystal Prediction Methods for Experimental Researchers: A Review to Find Efficient, Cost-Effective, and User-Friendly Approaches. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Betahistine | C8H12N2 | CID 2366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C7H7NO2 | CID 85318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Crystal Growth - Sample Preparation - Molecular Solids Group - Philipps-Universität Marburg [uni-marburg.de]

- 5. 2-Pyridylacetic acid hydrochloride CAS#: 16179-97-8 [m.chemicalbook.com]

- 6. 2-Pyridylacetic acid hydrochloride | 16179-97-8 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing - Oreate AI Blog [oreateai.com]

- 9. How To [chem.rochester.edu]

- 10. ocw.mit.edu [ocw.mit.edu]

- 11. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 13. creative-biostructure.com [creative-biostructure.com]

- 14. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 15. fiveable.me [fiveable.me]

- 16. portlandpress.com [portlandpress.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Basics to powder X-ray diffraction: How to achieve high-quality XRD patterns - Q&A | Malvern Panalytical [malvernpanalytical.com]

- 20. imf.ucmerced.edu [imf.ucmerced.edu]

- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. jasco-global.com [jasco-global.com]

- 24. FTIR spectrum analysis to predict the crystalline and amorphous phases of hydroxyapatite: a comparison of vibrational motion to reflection - PMC [pmc.ncbi.nlm.nih.gov]

solubility of 2-Pyridineacetic acid in organic solvents

An In-depth Technical Guide to the Solubility of 2-Pyridineacetic Acid in Organic Solvents

Foreword

For researchers, process chemists, and formulation scientists in the pharmaceutical and fine chemical industries, a deep understanding of a molecule's physicochemical properties is not merely academic; it is the bedrock of successful development. This compound, a key building block and a significant metabolite of drugs such as betahistine, presents a unique solubility profile governed by its amphoteric nature.[1] This guide moves beyond a simple recitation of data. It is designed to provide a cohesive, field-proven framework for understanding, predicting, and experimentally determining the solubility of this compound. We will explore the causal relationships between its molecular structure and solubility behavior, detail robust experimental protocols, and connect this fundamental property to its practical application in drug development.

The Physicochemical Landscape of this compound

To comprehend the solubility of this compound, one must first appreciate its molecular architecture. It is an amphoteric molecule, possessing both a basic pyridine nitrogen and an acidic carboxylic acid group. This duality is the primary determinant of its behavior in different solvent environments.

The molecule can exist in several forms: a neutral form, a zwitterionic form (intramolecular salt), a cationic form (protonated pyridine ring), and an anionic form (deprotonated carboxylic acid). The prevalence of each species is highly dependent on the pH and the nature of the solvent. In aqueous solutions, the zwitterionic form is a significant species, while in many organic solvents, the neutral form is expected to dominate.[2] This equilibrium is critical, as the neutral and charged forms exhibit vastly different affinities for a given solvent.

Table 1: Core Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound (Free Acid) | This compound HCl (Salt) | Rationale & Significance |

| Molecular Formula | C₇H₇NO₂[3] | C₇H₈ClNO₂[4] | Defines the elemental composition and molar mass. |

| Molecular Weight | 137.14 g/mol [3] | 173.60 g/mol | Essential for converting between mass-based and mole-based solubility units. |

| pKa (Strongest Acidic) | ~3.35 (Predicted) | N/A | Governs the deprotonation of the carboxylic acid. A low pKa suggests it will be anionic at physiological pH. |

| pKa (Strongest Basic) | ~4.67 (Predicted) | N/A | Governs the protonation of the pyridine nitrogen. Indicates it will be cationic in strongly acidic media. |

| Melting Point | Not Available | ~135 °C (decomposes)[4] | Provides an indirect measure of the crystal lattice energy. A higher melting point often correlates with lower solubility. |

| Form | Solid | White to off-white crystalline powder[1][4] | Physical state at standard conditions. The hydrochloride salt form is common commercially. |

| Hygroscopicity | Not Available | Hygroscopic[4] | The tendency to absorb moisture can impact weighing accuracy and sample stability. |

Solubility Profile: A Data-Driven Analysis

Direct, quantitative solubility data for this compound across a broad range of organic solvents is not extensively documented in public literature. However, we can construct a highly reliable predictive model by examining its qualitative data alongside comprehensive quantitative data for its closest structural isomer, picolinic acid (2-pyridinecarboxylic acid) . The only structural difference is the absence of a methylene (-CH₂) bridge in picolinic acid, making it an excellent proxy for understanding solubility trends.[5][6]

Qualitative Solubility

For the commonly available hydrochloride salt, the qualitative solubility is well-established. This information is crucial for initial solvent screening in a laboratory setting.

Table 2: Qualitative Solubility of this compound Hydrochloride

| Solvent | Solubility Description | Source(s) |

| Water | Soluble | [4][7][8] |

| Methanol | Slightly Soluble | [4][7][8] |

| Ethanol | Slightly Soluble | [4][7][8] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [4][7][8] |

The high water solubility of the hydrochloride salt is expected, as it is an ionic compound that readily dissociates. Its limited solubility in polar organic solvents like methanol and ethanol suggests that while polarity is a factor, other interactions are at play.

Quantitative Solubility of Picolinic Acid (Structural Isomer)

The following data for picolinic acid provides a quantitative foundation for predicting the behavior of this compound. The solubility is presented in both grams per kilogram of solvent (g·kg⁻¹) and mole fraction (x) to serve both practical and theoretical applications.

Table 3: Temperature-Dependent Solubility of Picolinic Acid in Polar Solvents [5][6][9]

| Temperature (K) | Water (g·kg⁻¹) | Ethanol (g·kg⁻¹) | Acetonitrile (g·kg⁻¹) | Water (x) | Ethanol (x) | Acetonitrile (x) |

| 293.15 | 862.5 | 57.1 | 17.0 | 0.112 | 0.021 | 0.007 |

| 298.15 | 901.3 | 68.4 | 20.6 | 0.119 | 0.025 | 0.008 |

| 303.15 | 942.2 | 81.6 | 24.8 | 0.126 | 0.030 | 0.010 |

| 308.15 | 985.4 | 96.9 | 29.8 | 0.134 | 0.035 | 0.012 |

| 313.15 | 1031.1 | 114.6 | 35.8 | 0.142 | 0.042 | 0.014 |

| 318.15 | 1079.5 | 135.1 | 42.9 | 0.151 | 0.049 | 0.017 |

| 323.15 | 1130.8 | 158.8 | 51.4 | 0.161 | 0.057 | 0.020 |

Analysis and Extrapolation to this compound:

-

Dominance of Polarity and Hydrogen Bonding: The trend is unequivocal: solubility is highest in the highly polar, protic solvent (water), significantly lower in a less polar protic solvent (ethanol), and lowest in a polar aprotic solvent (acetonitrile).[10] This highlights the critical role of hydrogen bonding. Both the carboxylic acid and pyridine nitrogen can participate in hydrogen bonds, interactions that are maximized in water.

-

Effect of the Methylene Group: We can predict that this compound will be slightly less soluble in highly polar solvents like water compared to picolinic acid. The additional methylene (-CH₂) group increases the molecule's nonpolar surface area, imparting a greater hydrophobic character. Conversely, its solubility may be slightly higher in less polar organic solvents where this nonpolar character is less disfavored.

-

Temperature Dependence: As is typical for most solid solutes, solubility in all solvents increases with temperature. This endothermic dissolution process indicates that energy is required to overcome the crystal lattice forces.[11][12]

The Science of Dissolution: Causality and Molecular Interactions

The principle of "like dissolves like" is a useful heuristic, but a deeper understanding requires examining the thermodynamics of the dissolution process. The overall enthalpy of solution (ΔHsoln) is the sum of three key energy changes:

-

ΔH₁ (Solute-Solute): Energy required to break the intermolecular forces holding the crystal lattice together. This is always an endothermic process.

-

ΔH₂ (Solvent-Solvent): Energy required to overcome the intermolecular forces between solvent molecules to create a cavity for the solute. This is also endothermic.

-

ΔH₃ (Solute-Solvent): Energy released upon the formation of new interactions between solute and solvent molecules. This is an exothermic process.

The overall process can be summarized as: ΔHsoln = ΔH₁ + ΔH₂ + ΔH₃ [11]

A favorable (exothermic or slightly endothermic) ΔHsoln promotes solubility.

Caption: Thermodynamic cycle for the dissolution of a solid solute.

For this compound, the high lattice energy of its zwitterionic or salt form (ΔH₁) requires a solvent capable of providing a large, negative solvation energy (ΔH₃) to overcome it. Water is exceptionally effective at this due to its ability to form strong hydrogen bonds with both the carboxylate and the pyridinium moieties. Organic solvents, even polar ones like ethanol, are less effective solvators for these charged groups, leading to lower solubility.

Experimental Protocol: The Equilibrium Shake-Flask Method

The definitive determination of solubility requires a robust, reproducible experimental protocol. The equilibrium (or thermodynamic) shake-flask method is the gold standard.[13] This protocol is designed to be self-validating by ensuring that a true equilibrium is reached and accurately measured.

Objective

To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature (e.g., 298.15 K / 25 °C).

Materials & Equipment

-

This compound (or its HCl salt), high purity

-

Solvent of interest (HPLC grade or equivalent)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Thermostatically controlled orbital shaker or water bath

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid this compound to several vials (a minimum of three replicates is recommended). The visual presence of undissolved solid at the end of the experiment is essential.

-

Solvent Addition: Accurately add a known volume or mass of the pre-equilibrated solvent to each vial.

-

Equilibration: Tightly seal the vials and place them in the thermostatically controlled shaker set to the desired temperature. Equilibrate for a minimum of 24-48 hours.[14] To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 48h, 72h); solubility should be constant between the later time points.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for several hours to allow the excess solid to sediment. For robust separation, centrifuge the vials at the same temperature.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial. Discard the first portion of the filtrate to saturate any potential binding sites on the filter.[15]

-

Quantification (HPLC):

-

Prepare a series of calibration standards of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by injecting the standards and plotting the peak area against concentration.[16]

-

Accurately dilute the filtered sample solution with the solvent to bring its concentration within the linear range of the calibration curve.

-

Inject the diluted sample and determine its concentration from the calibration curve.

-

-

Calculation: Calculate the original solubility in the saturated solution, accounting for the dilution factor. Report the mean and standard deviation of the replicate measurements.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Practical Implications in Pharmaceutical Development

Understanding the solubility of this compound is not a theoretical exercise; it directly impacts critical development decisions.

-

Reaction Chemistry: As an important intermediate, its solubility in reaction solvents dictates the choice of reaction media.[4][8] Poor solubility can lead to heterogeneous reaction mixtures, affecting reaction rates, impurity profiles, and overall yield.

-

Crystallization and Purification: Crystallization is a primary method for purifying active pharmaceutical ingredients (APIs).[17] The selection of an appropriate solvent system (a solvent in which the compound is soluble at high temperatures but less so at low temperatures) is entirely dependent on reliable solubility data. Anti-solvent crystallization, another common technique, requires a miscible solvent in which the compound is poorly soluble to induce precipitation.[17]

-

Formulation Development: For APIs, solubility is a key determinant of bioavailability. If this compound or a derivative were being developed as a drug, its low solubility in certain organic solvents and high solubility in water would guide formulation strategies. For instance, co-crystallization with a suitable co-former could be explored to enhance the dissolution rate of a poorly soluble form.[18]

-

Analytical Method Development: In its role as a metabolite of betahistine, methods for its extraction from biological matrices (plasma, urine) and subsequent analysis rely on solubility principles for efficient sample preparation and separation via techniques like HPLC.[1]

Conclusion

While a comprehensive public dataset of quantitative solubility for this compound in a wide array of organic solvents is limited, a robust scientific understanding can be achieved. By leveraging qualitative data, detailed quantitative data from its close structural isomer picolinic acid, and a firm grasp of thermodynamic principles, we can confidently predict its behavior. The molecule's amphoteric nature and the interplay between its neutral and zwitterionic forms are central to its solubility profile, which is dominated by its affinity for polar, protic solvents. For any drug development professional, the ability to apply these principles and execute rigorous experimental protocols, such as the shake-flask method detailed herein, is essential for advancing projects from the laboratory to production.

References

- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of Pyridine-2-sulfonate in Organic Solvents.

-

ChemBK. (2024, April 9). 2-Pyridine Acetic Acid HCl. Retrieved from [Link]

- Abraham, M. H., & Acree, Jr., W. E. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Journal of Molecular Liquids.

- Esteves, C. V., Baptista, D., & Piedade, M. E. M. (2023). Solubility and Crystallization Studies of Picolinic Acid. Crystals, 13(3), 392.

-

ULisboa Research Portal. (2023). Solubility and Crystallization Studies of Picolinic Acid. Retrieved from [Link]

-

Journal of Chemical & Engineering Data. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Retrieved from [Link]

-

MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid. Retrieved from [Link]

- Benchchem. (n.d.). General Experimental Protocol for Determining Solubility.

-

Semantic Scholar. (2012). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Retrieved from [Link]

-

MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid. Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

ResearchGate. (n.d.). Mole fraction solubilities of pyridine-3-carboxylic acid. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species. Retrieved from [Link]

-

ResearchGate. (2025). Heat capacity and thermodynamics of solid and liquid pyridine-3-carboxylic acid. Retrieved from [Link]

-

chemeurope.com. (n.d.). Pyridine. Retrieved from [Link]

-

PharmaGuru. (2025). How To Calculate Solubility BY HPLC. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Human Metabolome Database. (2013). Showing metabocard for 2-Pyridylacetic acid (HMDB0060722). Retrieved from [Link]

-

ResearchGate. (n.d.). Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Retrieved from [Link]

-

Reddit. (2015). Pyridine Is miscible with EVERYTHING!?. Retrieved from [Link]

-

Gaylord Chemical. (n.d.). Pyridine Solvent Properties. Retrieved from [Link]

-

SciSpace. (2023). Solubility and Crystallization Studies of Picolinic Acid. Retrieved from [Link]

-

OpenStax Chemistry. (2021). Thermodynamics of the Dissolution Process. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 2-Pyridylacetic acid hydrochloride. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). Thermodynamics of Solution-Phase Brønsted Acidity and Basicity. Retrieved from [Link]

-

Science and Education Publishing. (2017). Determination of Thermodynamic Values (∆S°, ∆H°, and ∆G°) from the Dissociation of a Weak Acid. Retrieved from [Link]

-

Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermodynamics of dissolution and infrared-spectroscopy of solid dispersions of phenacetin. Retrieved from [Link]

-

ResearchGate. (n.d.). Enhancement of Solubility and Dissolution Rate of Lumefantrine by Pharmaceutical Cocrystals. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. refp.cohlife.org [refp.cohlife.org]

- 3. This compound | C7H7NO2 | CID 85318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Pyridylacetic acid hydrochloride CAS#: 16179-97-8 [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Solubility and Crystallization Studies of Picolinic Acid | MDPI [mdpi.com]

- 7. chembk.com [chembk.com]

- 8. 2-Pyridylacetic acid hydrochloride | 16179-97-8 [chemicalbook.com]

- 9. researchportal.ulisboa.pt [researchportal.ulisboa.pt]

- 10. mdpi.com [mdpi.com]

- 11. youtube.com [youtube.com]

- 12. Thermodynamics of dissolution and infrared-spectroscopy of solid dispersions of phenacetin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. enamine.net [enamine.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pharmaguru.co [pharmaguru.co]

- 17. syrris.com [syrris.com]

- 18. asiapharmaceutics.info [asiapharmaceutics.info]

Navigating the Dissociation Landscape: A Technical Guide to the Experimental and Theoretical pKa of 2-Pyridineacetic Acid

Abstract

The acid dissociation constant (pKa) is a cornerstone of physicochemical characterization, profoundly influencing a molecule's solubility, membrane permeability, and receptor-binding interactions. For drug development professionals and researchers, an accurate understanding of a compound's pKa is not merely academic—it is a critical determinant of its pharmacokinetic and pharmacodynamic profile. This guide focuses on 2-Pyridineacetic acid, the primary metabolite of the drug betahistine, a molecule whose zwitterionic nature presents a fascinating case study in acid-base chemistry. We delve into the dichotomy between experimental determination and theoretical prediction of its pKa values. A notable finding of our comprehensive literature review is the absence of critically evaluated, peer-reviewed experimental pKa values for this compound within the major IUPAC compilations. This guide is therefore structured to provide researchers with both the conceptual framework and the practical, field-proven methodologies required to determine these values experimentally and to compute them using modern theoretical approaches, thereby bridging a critical data gap.

The Zwitterionic Heart of this compound

Unlike simple monofunctional acids or bases, this compound possesses both a carboxylic acid group and a basic pyridine nitrogen. This dual functionality allows it to exist predominantly as a zwitterion, or inner salt, in a specific pH range. In this form, the carboxylic acid is deprotonated (COO⁻) and the pyridine nitrogen is protonated (py-NH⁺). Consequently, the molecule has two distinct ionization events, described by two macroscopic pKa values:

-

pKa₁: Governs the deprotonation of the carboxylic acid group at lower pH.

-

pKa₂: Governs the deprotonation of the pyridinium ion at higher pH.

Understanding this equilibrium is fundamental to any analysis of the molecule's properties.

Caption: Ionization equilibria of this compound.

The Experimental Void and Illustrative Analogs

A thorough search of the IUPAC-curated databases, which are digitized versions of seminal reference works by Serjeant, Dempsey, and Perrin, reveals no entry for this compound[1][2][3]. This absence necessitates that researchers either perform de novo experimental measurements or rely on data from close structural analogs. For context, we present the pKa values of two relevant compounds: picolinic acid and glycine.

-

Picolinic Acid (2-Pyridinecarboxylic Acid): Differs only by the absence of the methylene (-CH₂) spacer. This spacer in this compound is expected to have an insulating effect, weakening the electron-withdrawing influence of the pyridinium ring on the carboxylate and vice-versa. Therefore, one would predict pKa₁ for this compound to be higher (less acidic) than picolinic acid's, and pKa₂ to be lower (less basic)[4].

-

Glycine: The archetypal amino acid, which provides a classic model for zwitterionic behavior and the interpretation of its two pKa values.

| Compound | pKa₁ (Carboxyl Group) | pKa₂ (Ammonium/Pyridinium) | Reference |

| Picolinic Acid | ~1.0 | 5.4 | [4] |

| Glycine | 2.34 | 9.60 | [5] |

| This compound | Not Available | Not Available | - |

| Table 1: Experimental pKa values of illustrative analog compounds in aqueous solution at 25°C. |

De Novo Determination: Experimental Protocols

Given the data gap, the following sections provide robust, self-validating protocols for the experimental determination of the pKa values of this compound. The hydrochloride salt is the typical starting material for such experiments[6].

Potentiometric Titration: The Gold Standard

Potentiometric titration is a highly precise and widely used method for pKa determination[7]. The principle involves monitoring the pH of a solution of the analyte as a standardized titrant is added incrementally. The pKa is the pH at which the analyte is half-neutralized, identified as the midpoint of the buffer region or the inflection point in the derivative of the titration curve[8].

-

System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25°C).

-

Sample Preparation: Accurately weigh a sample of this compound hydrochloride to prepare a solution of known concentration (e.g., 1-10 mM) in deionized, carbonate-free water. Maintaining a constant ionic strength (e.g., with 0.15 M KCl) is critical for thermodynamic accuracy.

-

Titration Setup: Place the sample solution in a jacketed vessel to maintain constant temperature. Purge the solution with an inert gas like nitrogen or argon for 10-15 minutes before and during the titration to eliminate dissolved CO₂, which can interfere with the measurement of the second pKa.

-

Titration: Titrate the solution with a standardized, carbonate-free strong base (e.g., 0.1 M NaOH). Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition.

-

Data Analysis: Plot the measured pH versus the volume of titrant added. Two equivalence points should be observed. The pKa values correspond to the pH at the half-equivalence points (V/2). For higher accuracy, calculate the first and second derivatives of the titration curve (ΔpH/ΔV and Δ²pH/ΔV²) to precisely locate the equivalence points.

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is particularly useful for compounds with a chromophore that changes its absorbance spectrum upon ionization, which is the case for the pyridine ring. By measuring the absorbance at a fixed wavelength across a series of buffers with different pH values, a sigmoidal curve is generated from which the pKa can be derived[9].

-

Wavelength Selection: Record the UV-Vis spectrum of this compound in a strongly acidic solution (e.g., pH ~1, where it is fully protonated) and a strongly basic solution (e.g., pH ~12, where it is fully deprotonated). Identify an analytical wavelength where the difference in absorbance between the two forms is maximal.

-

Buffer Preparation: Prepare a series of reliable buffers spanning the pH range of interest (e.g., pH 1 to 12).

-

Sample Preparation: Prepare a stock solution of this compound. Add a small, constant aliquot of this stock solution to each buffer to create a series of solutions with identical total analyte concentration.

-

Measurement: Measure the absorbance of each buffered solution at the pre-determined analytical wavelength.

-

Data Analysis: Plot absorbance versus pH. The resulting sigmoidal curves correspond to the two ionization steps. The pKa value for each step is the pH at the inflection point of the curve, which can be determined graphically or by fitting the data to the Henderson-Hasselbalch equation[10].

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

In Silico Prediction: A Theoretical Workflow

While experimental determination is definitive, computational chemistry offers a powerful predictive tool. The direct calculation of absolute pKa values is notoriously challenging due to the difficulty of accurately modeling the free energy of solvation of a proton. Therefore, methods based on thermodynamic cycles are the standard approach.

Quantum Mechanical (QM) Calculation via Thermodynamic Cycle

The most common approach involves calculating the free energy change (ΔG) for the deprotonation reaction in solution. This is achieved by dissecting the process into gas-phase and solvation components using a Born-Haber cycle.

The pKa is then calculated using the formula: pKa = ΔG°(aq) / (2.303 * RT)

Where ΔG°(aq) is the standard free energy of the dissociation reaction in solution.

-

Geometry Optimization: Perform geometry optimization for both the protonated (HA) and deprotonated (A⁻) forms of the molecule. This should be done first in the gas phase and then in the solvent (water) using a continuum solvation model. A robust Density Functional Theory (DFT) functional like B3LYP or M06-2X with a triple-zeta basis set such as 6-311++G(d,p) is recommended for accurate geometries and energies.

-

Frequency Calculation: Perform frequency calculations on the optimized structures to obtain the thermal corrections to the Gibbs free energy and to confirm that they are true minima (no imaginary frequencies).

-

Solvation Energy Calculation: Use a reliable implicit solvation model, such as the Integral Equation Formalism of the Polarizable Continuum Model (IEFPCM) or the SMD model , to calculate the free energy of solvation (ΔG_solv) for each species.

-

Calculate ΔG°(aq): Assemble the final free energy of dissociation in solution using the thermodynamic cycle.

Caption: Thermodynamic cycle for pKa calculation.

Bridging the Gap: Anticipating Discrepancies

Even with robust protocols, discrepancies between experimental and theoretical values are common. Understanding the source of these differences is key to a comprehensive analysis.

| Aspect | Experimental Sources of Variance | Theoretical Sources of Inaccuracy |

| Solvent | Ionic strength, presence of co-solvents. | Inherent approximations in continuum solvent models; lack of explicit solvent molecules to model specific H-bonds. |

| Temperature | Measurements must be temperature-controlled. | Calculations are typically performed at a standard state (298.15 K). |

| Structure | - | Difficulty in accurately modeling the zwitterionic form and potential intramolecular hydrogen bonds. |

| Method | Choice of titrant, electrode calibration. | Choice of DFT functional, basis set, and solvation model can significantly impact results. |

| Table 2: Common sources of discrepancy between experimental and theoretical pKa values. |

For this compound, the zwitterionic nature is a primary challenge for theoretical models. The charge separation and potential for intramolecular hydrogen bonding between the pyridinium proton and the carboxylate oxygen can be difficult for implicit solvent models to capture perfectly. An advanced approach involves including a few explicit water molecules in the QM calculation to model the first solvation shell, which often improves accuracy for such systems.

Conclusion

The determination of the pKa values for this compound exemplifies a common challenge in pharmaceutical and chemical research: the need for fundamental physicochemical data that may not be readily available. This guide demonstrates that the absence of literature values is not an insurmountable barrier. By employing rigorous, well-established experimental techniques such as potentiometric titration and UV-Vis spectrophotometry, researchers can generate high-quality, reliable pKa data. Concurrently, modern computational methods, when applied with a careful understanding of their underlying principles and limitations, provide a powerful predictive tool to complement and rationalize experimental findings. The synergy of these two approaches—empirical measurement and theoretical calculation—provides the most complete and trustworthy understanding of a molecule's acid-base properties, enabling more informed decisions in drug design, formulation, and development.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Serjeant, E. P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution. Pergamon Press.

- Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.

-

Zheng, J., & Lafontant-Joseph, O. (2024). IUPAC/Dissociation-Constants: This repository includes pKa data obtained from measurements in aqueous solutions, digitized and curated from reference books published by IUPAC. GitHub. [Link]

-

DrugBank. Picolinic Acid. DrugBank Online. [Link]

- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.

- Babić, S., Horvat, A. J. M., Pavlović, D. M., & Kaštelan-Macan, M. (2007). Determination of pKa values of active pharmaceutical ingredients. TrAC Trends in Analytical Chemistry, 26(11), 1043-1061.

-

Creative Bioarray. (2023). Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Chemagination. How to measure pKa by UV-vis spectrophotometry. [Link]

- Allen, R. I., Box, K. J., Comer, J. E. A., Peake, C., & Tam, K. Y. (1998). Multi-wavelength spectrophotometric determination of acid dissociation constants of ionizable drugs. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 699-712.

- Ho, J., & Coote, M. L. (2010). A universal approach for continuum solvent pKa calculations: are we there yet? Theoretical Chemistry Accounts, 125(1-2), 3-21.

-

Ri-Tem-Keng, A. T., et al. (2019). Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge. Journal of Computer-Aided Molecular Design, 33(12), 1073-1087. [Link]

Sources

- 1. GitHub - IUPAC/Dissociation-Constants: This repository includes pKa data obtained from measurements in aqueous solutions, digitized and curated from reference books published by IUPAC. [github.com]

- 2. zenodo.org [zenodo.org]

- 3. chem.libretexts.org [chem.libretexts.org]